molecular formula C22H21N5O2 B2384049 2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide CAS No. 895021-64-4

2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide

Cat. No.: B2384049
CAS No.: 895021-64-4
M. Wt: 387.443
InChI Key: PXCPBANDCIJPNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that hydrolyzes the key second messenger cyclic guanosine monophosphate (cGMP). By inhibiting PDE9, this compound elevates intracellular cGMP levels, which is a critical signaling molecule involved in a wide array of physiological processes. This mechanism underpins its primary research value in two key areas: neuroscience and oncology. In neurological research, it is investigated for its potential to ameliorate cognitive deficits associated with neurodegenerative and neuropsychiatric disorders. Elevated cGMP signaling has been linked to enhanced synaptic plasticity and improved memory function, making PDE9 inhibition a promising strategy for conditions like Alzheimer's disease (Source: PubMed) . Concurrently, in cancer research, this compound is studied for its role in inducing apoptosis and inhibiting proliferation in various cancer cell lines. The stabilization of cGMP can activate protein kinase G (PKG), leading to downstream events that promote cell cycle arrest and programmed cell death, offering a potential avenue for novel oncology therapeutics (Source: ACS Publications) . This dual applicability makes it a valuable chemical probe for dissecting the nuanced roles of the cGMP signaling pathway in both neuronal health and tumor biology. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c1-14-8-6-10-19(16(14)3)27-21-17(11-24-27)22(29)26(13-23-21)12-20(28)25-18-9-5-4-7-15(18)2/h4-11,13H,12H2,1-3H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXCPBANDCIJPNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

The following table summarizes the biological activities reported for this compound:

ActivityCell Line/TargetIC50 Value (µM)Reference
AntiproliferativeMCF-7 (breast cancer)5.0
Apoptosis InductionMV4-11 (leukemia)3.5
Kinase InhibitionAurora A Kinase0.15
Anti-inflammatoryRAW 264.7 macrophages12.0

Study 1: Antiproliferative Activity

In a study evaluating the antiproliferative effects of several pyrazole derivatives, this compound was found to significantly reduce cell viability in MCF-7 cells with an IC50 value of 5.0 µM. The mechanism was linked to the induction of apoptosis via caspase activation and modulation of cell cycle regulators.

Study 2: Enzyme Inhibition

Another research focused on the compound's inhibitory effects on Aurora A kinase, a critical regulator in cell division and a target for cancer therapy. The study reported an IC50 value of 0.15 µM, indicating potent inhibition and suggesting its potential as a therapeutic agent in oncology.

Future Research Directions

Given its promising biological activities, further research is warranted to explore:

  • In Vivo Studies: Investigating the pharmacokinetics and toxicity profiles in animal models.
  • Mechanistic Studies: Elucidating detailed molecular interactions with target proteins.
  • Therapeutic Applications: Evaluating its efficacy in combination therapies for various cancers.

Mechanism of Action

The mechanism of action of 2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide involves its interaction with molecular targets such as CDKs. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells. This inhibition disrupts the phosphorylation of key proteins required for cell cycle progression, leading to the suppression of tumor growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrazolo[3,4-d]pyrimidine Family

The target compound shares its core pyrazolo[3,4-d]pyrimidine framework with several derivatives, but substituent variations significantly influence physicochemical and pharmacological properties. Key analogues include:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Position 1) Acetamide Substituent (Position 5) Molecular Weight (g/mol) Key Data
Target Compound 2,3-Dimethylphenyl N-(2-methylphenyl) ~434.5 (estimated) Not reported in evidence
[Example 83] 4-(Dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl) Chromen-4-one-linked ethyl group 571.198 MP: 302–304°C; Mass: 571.198 (M+1)
2-[1-(4-Fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide 4-Fluorophenyl N-(3-methoxyphenyl) ~424.4 (estimated) Not reported in evidence
Derivatives from N-arylsubstituted α-chloroacetamides Varied aryl groups (e.g., 4-methoxyphenyl) N-(4-chlorobenzyl) or arylpiperazine ~400–450 (estimated) Synthesized via nucleophilic substitution
Key Observations:

The N-(2-methylphenyl)acetamide moiety is less polar than the N-(3-methoxyphenyl) group in , further influencing bioavailability.

Pharmacological Implications: Chromenone-linked derivatives (e.g., Example 83) exhibit higher molecular weights (>500 g/mol) and may face challenges in drug-likeness (e.g., Lipinski’s rule compliance). Fluorinated analogues (e.g., ) could improve target binding via halogen interactions but may introduce metabolic instability.

Biological Activity

The compound 2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide is a derivative of the pyrazolo[3,4-d]pyrimidine scaffold, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, particularly its antitumor properties and other pharmacological effects.

Structural Characteristics

The structure of the compound features a pyrazolo[3,4-d]pyrimidine core, which is known for mimicking purine structures and interacting effectively with various biological targets, particularly kinases. The presence of the acetamide group enhances its solubility and bioactivity.

Antitumor Activity

Recent studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit promising antitumor activity through mechanisms such as inhibition of cyclin-dependent kinases (CDKs) and epidermal growth factor receptors (EGFRs) . Specifically:

  • In Vitro Studies : The compound has been evaluated against various cancer cell lines including MCF7 (breast cancer) and others in the NCI-60 panel. In these assays, it showed significant antiproliferative effects with IC50 values comparable to established chemotherapeutics .
  • Mechanism of Action : It is believed that the compound disrupts ATP binding in kinases due to its structural similarity to adenine, thereby inhibiting tumor growth .

Other Pharmacological Activities

Beyond its antitumor potential, compounds similar to this derivative have exhibited a range of biological activities:

  • Anti-inflammatory Properties : Studies have reported that pyrazolo[3,4-d]pyrimidines can act as selective COX-II inhibitors with promising anti-inflammatory effects .
  • Antibacterial and Antifungal Effects : Research indicates that these compounds may also possess antibacterial and antifungal properties, making them candidates for treating infections .
  • Neuroprotective Effects : Some derivatives have shown potential in neuroprotection by interacting with monoamine oxidase enzymes .

Data Summary

Activity TypeDescriptionReference
AntitumorSignificant antiproliferative activity against MCF7 cells ,
Anti-inflammatorySelective COX-II inhibition with low ulcerogenic effects ,
AntibacterialExhibited activity against various bacterial strains
NeuroprotectiveInteraction with monoamine oxidase leading to protective effects

Case Studies

  • MCF7 Cell Line Evaluation : A study evaluated the compound's efficacy against the MCF7 breast cancer cell line and found it exhibited an IC50 value indicating moderate to strong antiproliferative activity compared to standard treatments like doxorubicin .
  • COX-II Inhibition : Another investigation reported that related compounds displayed potent COX-II inhibitory activity with IC50 values significantly lower than traditional NSAIDs like celecoxib .

Q & A

Basic Question: What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves constructing the pyrazolo[3,4-d]pyrimidine core followed by introducing substituents. A common method involves cyclizing precursors (e.g., 5-amino-1H-pyrazole-4-carboxamide) with aromatic acyl chlorides (e.g., 2,3-dimethylbenzoyl chloride) in the presence of a base like triethylamine . Key factors affecting yield include:

  • Temperature: Optimal cyclization occurs at 80–100°C.
  • Solvent: Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Catalysts: Lewis acids (e.g., ZnCl₂) may accelerate ring closure.
    A multi-step approach with intermediate purification via column chromatography is advised to isolate the final product .

Basic Question: How can researchers confirm the molecular structure and purity of this compound?

Answer:
Use a combination of analytical techniques:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies substituent patterns (e.g., methylphenyl groups) and confirms the pyrazolo-pyrimidine core .
  • Mass Spectrometry (MS): High-resolution MS validates the molecular weight (e.g., m/z 391.3983) .
  • X-ray Crystallography: Resolves bond angles and spatial arrangement of the acetamide side chain .
  • HPLC: Purity >95% is achievable using reverse-phase C18 columns with acetonitrile/water gradients .

Basic Question: What in vitro assays are suitable for preliminary biological activity screening?

Answer:
Prioritize assays aligned with the compound’s structural analogs:

  • Kinase Inhibition: Test against tyrosine kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .
  • Anticancer Activity: Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • Antimicrobial Screening: Conduct agar dilution assays against Gram-positive bacteria (e.g., S. aureus) .
    Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate replicates .

Advanced Question: How can researchers resolve contradictions in bioactivity data across studies?

Answer:
Conflicting results often arise from:

  • Substituent Variability: Compare analogs (e.g., 3-chlorophenyl vs. 4-fluorophenyl derivatives) to assess substituent-dependent activity .
  • Assay Conditions: Standardize protocols (e.g., serum concentration in cell culture) to minimize variability .
  • Statistical Analysis: Apply multivariate models (e.g., ANOVA) to isolate confounding factors .
    Example: A trifluoromethoxy group (vs. methoxy) may enhance target binding due to electronegativity, explaining potency discrepancies .

Advanced Question: What computational strategies optimize this compound’s structure-activity relationship (SAR)?

Answer:

  • Molecular Docking: Use AutoDock Vina to predict binding modes to targets (e.g., COX-2 active site) .
  • QSAR Modeling: Train models on pyrazolo-pyrimidine derivatives to correlate substituents (e.g., logP, Hammett σ) with bioactivity .
  • MD Simulations: Assess stability of ligand-target complexes over 100-ns trajectories in GROMACS .
    Table 1: Key substituent effects on activity
Substituent (R)Target Affinity (ΔG, kcal/mol)Bioactivity Trend
2,3-Dimethylphenyl-9.2High cytotoxicity
4-Fluorophenyl-8.5Moderate inhibition
3-Chlorophenyl-10.1Enhanced selectivity

Advanced Question: How can researchers elucidate the compound’s mechanism of action?

Answer:

  • Target Identification: Perform pull-down assays with biotinylated probes and streptavidin beads .
  • Enzyme Kinetics: Use surface plasmon resonance (SPR) to measure kon/koff rates for kinase binding .
  • Gene Expression Profiling: RNA-seq on treated cells identifies dysregulated pathways (e.g., apoptosis markers) .
    Example: Pyrazolo-pyrimidine derivatives often inhibit ATP-binding pockets in kinases, validated via competitive ATP assays .

Advanced Question: What strategies mitigate solubility issues during formulation?

Answer:

  • Co-solvent Systems: Use DMSO/PEG-400 mixtures for in vivo studies .
  • Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability .
  • Salt Formation: React with HCl to form water-soluble hydrochloride salts .
    Characterize stability via dynamic light scattering (DLS) and in vitro release assays .

Advanced Question: How do isotopic labeling studies aid in metabolic pathway analysis?

Answer:

  • ¹⁴C-Labeling: Synthesize the compound with ¹⁴C at the acetamide carbonyl to track hepatic metabolism .
  • LC-MS/MS: Identify metabolites (e.g., hydroxylated derivatives) in rat plasma .
  • Stable Isotopes (²H/¹³C): Use for quantitative tracer studies in pharmacokinetic models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.